VX-150 -

VX-150

Catalog Number: EVT-8311782
CAS Number:
Molecular Formula: C21H17F4N2O7P
Molecular Weight: 516.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

VX-150 is a synthetic compound classified as a non-opioid analgesic, primarily investigated for its potential use in pain management. This compound has garnered attention due to its unique mechanism of action, which differentiates it from traditional analgesics, particularly opioids. VX-150 is part of a broader class of compounds known as sodium channel blockers, specifically targeting the voltage-gated sodium channels involved in pain signaling pathways.

Source and Classification

VX-150 was developed by scientists at Vertex Pharmaceuticals and is classified under the category of small molecule drugs. It is designed to selectively inhibit certain sodium channels, which play a crucial role in the transmission of pain signals from peripheral tissues to the central nervous system. The compound is being studied for its efficacy in treating various pain conditions, including neuropathic pain and inflammatory pain.

Synthesis Analysis

Methods and Technical Details

The synthesis of VX-150 involves several key steps, typically starting from commercially available precursors. The synthetic route includes:

  1. Formation of the Core Structure: The initial step often involves the formation of a bicyclic core structure that serves as the foundation for further modifications. This can be achieved through cyclization reactions involving amines and carbonyl compounds.
  2. Functionalization: Subsequent steps involve introducing various functional groups that enhance the compound's pharmacological properties. This may include alkylation or acylation reactions to modify the core structure.
  3. Purification: After synthesis, VX-150 is purified using techniques such as chromatography to ensure high purity levels necessary for biological testing.

Technical details regarding reaction conditions (temperature, solvents, catalysts) are proprietary but typically involve standard organic synthesis methodologies.

Molecular Structure Analysis

Structure and Data

VX-150 has a complex molecular structure characterized by multiple rings and functional groups that confer its pharmacological properties. The molecular formula is C_{18}H_{22}N_2O_2S, indicating the presence of nitrogen, oxygen, and sulfur atoms alongside carbon and hydrogen.

Key structural features include:

  • Bicyclic Core: Essential for binding to sodium channels.
  • Substituents: Various substituents that modulate its interaction with biological targets.

The three-dimensional conformation of VX-150 can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its binding affinity and specificity for sodium channels.

Chemical Reactions Analysis

Reactions and Technical Details

VX-150 undergoes several chemical reactions relevant to its mechanism of action:

  • Binding to Sodium Channels: The primary reaction involves the binding of VX-150 to specific sites on voltage-gated sodium channels (Nav1.7), inhibiting their activity.
  • Metabolism: In vivo studies reveal that VX-150 is metabolized by liver enzymes, leading to various metabolites that may also exhibit pharmacological activity or toxicity.

Understanding these reactions is critical for assessing both the efficacy and safety profile of VX-150.

Mechanism of Action

Process and Data

The mechanism of action of VX-150 involves selective inhibition of voltage-gated sodium channels, particularly Nav1.7, which are crucial in transmitting pain signals. By blocking these channels:

  1. Reduction in Action Potential Generation: The compound prevents the depolarization necessary for action potential generation in sensory neurons.
  2. Decreased Pain Signal Transmission: This results in reduced transmission of pain signals to the central nervous system, effectively alleviating pain.

Preclinical studies have demonstrated significant analgesic effects in animal models, supporting its potential use in clinical settings.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

VX-150 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 318.44 g/mol.
  • Solubility: Soluble in organic solvents like DMSO but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for formulation development and determining appropriate administration routes.

Applications

Scientific Uses

VX-150 is primarily investigated for its potential applications in pain management:

  • Neuropathic Pain Treatment: Targeting conditions such as diabetic neuropathy or postherpetic neuralgia.
  • Inflammatory Pain Management: Potential use in conditions like arthritis where inflammation plays a significant role in pain perception.

Ongoing clinical trials aim to establish its safety and efficacy compared to existing analgesics, particularly opioids, highlighting its promise as a novel therapeutic option for patients suffering from chronic pain conditions.

Theoretical Foundations of VX-150 as a NaV1.8 Inhibitor

Molecular Targeting Rationale for Voltage-Gated Sodium Channels in Nociception

Voltage-gated sodium channels (VGSCs) are transmembrane proteins essential for initiating and propagating action potentials in excitable cells. Among the nine VGSC isoforms (NaV1.1–NaV1.9), NaV1.7, NaV1.8, and NaV1.9 are preferentially expressed in peripheral nociceptive neurons of the dorsal root ganglia (DRG) and trigeminal ganglia, where they amplify and transmit noxious stimuli [2] [5]. NaV1.8, encoded by the SCN10A gene, is distinguished by its tetrodotoxin-resistant (TTX-R) properties, depolarized voltage-dependence of activation (−20 mV), and slow inactivation kinetics [4] [8]. These biophysical traits enable NaV1.8 to sustain high-frequency firing in sensory neurons during prolonged depolarization, a hallmark of inflammatory and neuropathic pain states [2] [5].

VX-150 (and its active metabolite VX-150m) is a selective small-molecule inhibitor designed to exploit NaV1.8’s unique role in nociception. In vitro studies demonstrate that VX-150m binds to NaV1.8 with an half-maximal inhibitory concentration (IC50) of 15 nM, exhibiting >200-fold selectivity over cardiac NaV1.5 and central nervous system isoforms (e.g., NaV1.1, NaV1.2) [4] [10]. Its mechanism involves state-dependent inhibition: high-affinity binding to the channel’s resting state, followed by rapid dissociation during strong depolarizations ("reverse use-dependence") [4]. This allows VX-150 to suppress pathological pain signals without compromising normal neuronal function.

Table 1: Biophysical and Functional Properties of Pain-Associated Sodium Channel Isoforms

IsoformGeneTTX SensitivityActivation ThresholdPrimary Role in Nociception
NaV1.7SCN9ASensitive (TTX-S)Low (~−40 mV)Threshold setting, ramp currents
NaV1.8SCN10AResistant (TTX-R)High (~−20 mV)Action potential upstroke, sustained firing
NaV1.9SCN11AResistant (TTX-R)Ultra-slowSubthreshold oscillations, resting potential

NaV1.8 Channelopathies and Pathophysiological Relevance to Chronic Pain Syndromes

Gain-of-function mutations in SCN10A are causally linked to painful peripheral neuropathies, validating NaV1.8 as a therapeutic target. For example:

  • L554P and A1304T variants enhance channel responsiveness to depolarization, reducing the threshold for action potential initiation in DRG neurons [5] [8].
  • G1662S is associated with small-fiber neuropathy, manifesting as spontaneous pain and thermal hypersensitivity due to delayed channel inactivation [5].

In chronic pain conditions, NaV1.8 undergoes pathophysiological dysregulation:

  • Inflammatory Pain: Prostaglandin E2 (PGE2) and nerve growth factor (NGF) upregulate NaV1.8 membrane trafficking via protein kinase A (PKA)-dependent phosphorylation, increasing sodium currents and neuronal hyperexcitability [8].
  • Neuropathic Pain: After nerve injury, NaV1.8 accumulates in injured axons, contributing to ectopic discharges and mechanical allodynia [9]. Notably, unlike NaV1.7, NaV1.8 expression remains stable in uninjured neurons during neuropathy, making it a reliable target for sustained inhibition [9].

VX-150’s efficacy in phase II trials for acute pain (e.g., bunionectomy, abdominoplasty) underscores its ability to counteract this dysregulation. By normalizing NaV1.8-mediated hyperexcitability, it reduces pain-intensity scores without opioid receptor engagement [1] [10].

Table 2: Clinically Relevant SCN10A Mutations and Pain Phenotypes

MutationDomainFunctional ConsequenceClinical Presentation
L554PDI S4–S5Accelerated activationPeripheral neuropathy, mechanical hyperalgesia
A1304TDIII S1–S2Impaired inactivationChronic pain, autonomic dysfunction
G1662SDIV S3–S4Depolarized inactivationSmall-fiber neuropathy, thermal allodynia

Evolutionary and Phylogenetic Conservation of NaV1.8 in Sensory Neurons

NaV1.8 exhibits remarkable phylogenetic conservation across mammals, reflecting its non-redundant role in nociception. Sequence homology between human, mouse, and rat NaV1.8 exceeds 85% in the pore-forming α-subunit, particularly in voltage-sensing domains (S4) and inactivation gates [8] [9]. Key conserved features include:

  • TTX Resistance: Mediated by serine and alanine residues in the selectivity filter (e.g., Ser356, Ala357), preserved from rodents to primates [8].
  • Cold Resistance: NaV1.8 maintains channel gating at temperatures as low as 10°C, a trait critical for cold nociception and conserved in mammals [8].

Despite this conservation, functional differences exist:

  • Inactivation Kinetics: Human NaV1.8 exhibits a more depolarized voltage-dependence of inactivation and larger persistent currents than rodent isoforms, amplifying its contribution to neuronal excitability [8].
  • Expression Patterns: While NaV1.8 is predominantly expressed in DRG neurons, transient expression occurs in limbic brain regions (e.g., amygdala, periaqueductal gray) during inflammatory pain, suggesting an expanded role in affective pain components [6].

Knockout studies highlight NaV1.8’s conserved functional importance:

  • NaV1.8-null mice show impaired cold and inflammatory pain, though neuropathic pain remains partially intact due to compensatory NaV1.7/1.9 activity [8] [9].
  • In primates, NaV1.8 inhibition reduces capsaicin-induced heat hyperalgesia, confirming translatability of preclinical models [10].

Table 3: Evolutionary Conservation of Functional NaV1.8 Properties

Species% Amino Acid Identity (vs. Human)TTX IC50Key Phenotype of Null Mutants
Human100%>30 µMN/A (lethal channelopathies)
Mouse89%>50 µMReduced inflammatory/cold pain
Rat87%>50 µMDelayed neuropathic hyperalgesia

This conservation validates translational models for VX-150 development and underscores NaV1.8’s fundamental role in nociceptive signaling across species.

Properties

Product Name

VX-150

IUPAC Name

[4-[[2-(4-fluoro-2-methylphenoxy)-4-(trifluoromethyl)benzoyl]amino]-2-oxopyridin-1-yl]methyl dihydrogen phosphate

Molecular Formula

C21H17F4N2O7P

Molecular Weight

516.3 g/mol

InChI

InChI=1S/C21H17F4N2O7P/c1-12-8-14(22)3-5-17(12)34-18-9-13(21(23,24)25)2-4-16(18)20(29)26-15-6-7-27(19(28)10-15)11-33-35(30,31)32/h2-10H,11H2,1H3,(H,26,29)(H2,30,31,32)

InChI Key

SQDQNNKQTHOQHO-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)F)OC2=C(C=CC(=C2)C(F)(F)F)C(=O)NC3=CC(=O)N(C=C3)COP(=O)(O)O

Canonical SMILES

CC1=C(C=CC(=C1)F)OC2=C(C=CC(=C2)C(F)(F)F)C(=O)NC3=CC(=O)N(C=C3)COP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.